N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
CAS No.: 1904047-58-0
Cat. No.: VC6535190
Molecular Formula: C16H16ClN3O3
Molecular Weight: 333.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904047-58-0 |
|---|---|
| Molecular Formula | C16H16ClN3O3 |
| Molecular Weight | 333.77 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
| Standard InChI | InChI=1S/C16H16ClN3O3/c1-22-15-5-4-11(17)7-14(15)19-16(21)20-9-13(10-20)23-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3,(H,19,21) |
| Standard InChI Key | OWFBACYJVMBEAI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)OC3=CN=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Substituents
The compound’s structure comprises a four-membered azetidine ring substituted at the 1-position with a carboxamide group and at the 3-position with a pyridin-3-yloxy moiety. The carboxamide nitrogen is further functionalized with a 5-chloro-2-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. This combination creates a stereoelectronically diverse framework conducive to interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O₃ |
| Molecular Weight | 333.77 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)OC3=CN=CC=C3 |
| InChIKey | OWFBACYJVMBEAI-UHFFFAOYSA-N |
The pyridine and methoxyphenyl groups confer lipophilicity (clogP ≈ 2.8), while the azetidine ring and carboxamide enhance polarity, yielding a balanced logD profile favorable for membrane permeability and aqueous solubility .
Stereochemical Considerations
While the compound is typically synthesized as a racemic mixture, molecular modeling suggests the (S)-enantiomer may exhibit higher affinity for adenosine A₂A receptors due to optimal spatial alignment of the pyridinyloxy and chloroaryl groups. Resolution via chiral HPLC remains an area of active method development.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis employs a convergent strategy, coupling two key intermediates:
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Azetidine-carboxamide core: Formed via cyclization of 3-aminopropanol derivatives under Mitsunobu conditions.
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5-Chloro-2-methoxyaniline: Prepared by methoxylation of 2-chloro-5-nitroaniline followed by catalytic hydrogenation.
Stepwise Procedure
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Azetidine Ring Formation:
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Treatment of 3-(pyridin-3-yloxy)azetidine with triphosgene generates the reactive 1-carbamoyl chloride intermediate.
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Subsequent nucleophilic acyl substitution with 5-chloro-2-methoxyaniline yields the target compound in 68% isolated purity.
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Purification:
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Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.
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Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 0°C → 25°C (gradient) | +22% yield |
| Coupling Agent | HATU vs. EDCl | HATU preferred (+15%) |
| Solvent System | DMF/THF (1:4) | Improved solubility |
Physicochemical Profiling
Solubility and Stability
Experimental data indicate:
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Aqueous Solubility: 12.8 mg/mL in PBS (pH 7.4) at 25°C
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LogD (pH 7.4): 2.1 ± 0.3, suggesting moderate membrane permeability
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Thermal Stability: Decomposition onset at 187°C (DSC)
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (d, J=2.4 Hz, 1H, Py-H), 7.95 (dd, J=4.8 Hz, 1H, NH), 6.91–7.12 (m, 3H, Ar-H), 4.70–4.82 (m, 1H, azetidine CH), 3.85 (s, 3H, OCH₃).
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HRMS: m/z calculated for C₁₆H₁₆ClN₃O₃ [M+H]⁺: 334.0957, found: 334.0953.
Comparative Analysis with Structural Analogs
Replacing the pyridin-3-yloxy group with 6-(trifluoromethyl)pyridin-2-yl (CAS 2034542-01-1) enhances metabolic stability (t₁/₂ in human hepatocytes: 6.7 h vs. 2.1 h) but reduces aqueous solubility by 43% . Conversely, piperidine-based analogs (e.g., CAS 2034522-71-7) show improved blood-brain barrier penetration (P-gp efflux ratio 1.8 vs. 4.2), highlighting structure-activity trade-offs.
Analytical and Computational Characterization
HPLC Method Development
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Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
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Mobile Phase: 0.1% TFA in H₂O (A)/ACN (B), gradient 20–80% B over 15 min
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Retention Time: 8.92 min
Docking Studies
Glide XP docking into JAK3’s ATP pocket (PDB 5LWM) identifies key interactions:
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Pyridine N forms H-bond with Leu956 (2.1 Å)
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Chloroaryl group occupies hydrophobic pocket (Van der Waals energy: -4.3 kcal/mol)
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